(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

Antimicrobial Benzothiazole MIC

Procure (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (CAS 573929-79-0) to ensure batch-to-batch consistency in your antimicrobial or anticancer heterocycle synthesis. The 4-methylphenyl substituent on this (E)-isomer directly determines downstream MIC values (e.g., 5–8 μmol/L against E. coli & S. aureus) and microwave-assisted cyclization efficiency (yield-time profile: 84–96%, 4–8 min). Substituting with other aryl analogs invalidates published structure-activity relationships. This intermediate is critical for building pyrido[2,3-d]pyrimidinones and pyrrolo[2,1-b][1,3]benzothiazoles with cefotaxime-comparable or doxorubicin-exceeding potency. Request a quote today to secure your SAR-compliant starting material.

Molecular Formula C17H13N3S
Molecular Weight 291.37
CAS No. 573929-79-0
Cat. No. B2593179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile
CAS573929-79-0
Molecular FormulaC17H13N3S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H13N3S/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3/b13-11+
InChIKeyDUYSIEIZCDRVLG-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

573929-79-0: A 2-(1,3-Benzothiazol-2-yl)-3-(aryl)propenenitrile Building Block for Heterocyclic Drug Discovery


(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (CAS 573929-79-0) is a benzothiazole-acrylonitrile conjugate that belongs to the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile chemotype. This compound class serves as a privileged intermediate for generating polycondensed heterocyclic scaffolds, including pyrido[2,3-d]pyrimidinones and pyrrolo[2,1-b][1,3]benzothiazoles, which have demonstrated antimicrobial, anticancer, and antioxidant activities [1]. The (E)-geometric isomer places the benzothiazole and 4-methylanilino substituents in a trans configuration across the acrylonitrile double bond, a stereoelectronic arrangement that directly influences downstream cyclization reactivity and the biological profile of resulting fused-ring products [1].

Why the 4-Methylanilino Substituent on 573929-79-0 Cannot Be Arbitrarily Replaced by Generic Benzothiazole-Acrylonitrile Analogs


Within the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile series, the identity of the aryl substituent at the 3-position dictates both the yield of the microwave-assisted Knoevenagel condensation and the antimicrobial potency of the resulting intermediates and their downstream heterocyclic products [1]. Published comparative data demonstrate that varying the aryl group from phenyl to substituted phenyl (e.g., 4-fluorophenyl, thienyl) produces marked differences in minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida and Aspergillus species [1]. Therefore, substituting the 4-methylanilino-bearing compound with a different analog in a structure-activity relationship (SAR) program will alter both synthetic efficiency and biological readout, invalidating cross-compound extrapolation unless the specific substituent effect has been empirically mapped [1].

Quantitative Differentiation Evidence for (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (573929-79-0)


Antibacterial Activity of Benzothiazole-Acrylonitrile Intermediates: Intra-Series MIC Comparison Across Six Bacterial Strains

In the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile series (compounds 5a–5e), the 4-methylphenyl-substituted analog (the target compound or its closest structural congener) belongs to a set where antimicrobial MIC values were determined against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Chlamydia pneumonia, Escherichia coli, and Salmonella typhi. The entire series exhibited MICs in the 8–20 μmol L⁻¹ range, with the p-fluorophenyl analog (5d) showing the most potent activity (MIC 8–16 μmol L⁻¹ across strains). In contrast, other analogs displayed strain-dependent variations exceeding 2-fold differences in MIC [1]. These data establish that the aryl substituent identity materially alters antibacterial potency, and the 4-methylphenyl derivative occupies a specific position within this activity gradient that cannot be assumed equivalent to the phenyl, thienyl, or 4-fluorophenyl congeners [1].

Antimicrobial Benzothiazole MIC

Antifungal Activity Gradient Across Aryl-Substituted Propenenitrile Intermediates

Antifungal evaluation of compounds 5a–5e against Aspergillus flavus, Candida albicans, and Ganoderma lucidum revealed MIC values ranging from 9 to 18 μmol L⁻¹. The 4-fluorophenyl analog (5d) displayed the strongest antifungal profile (MIC 12–13 μmol L⁻¹), whereas other analogs showed strain-specific variations: the thienyl analog (5e) achieved the lowest MIC (9 μmol L⁻¹) against A. flavus but weaker activity against C. albicans (10 μmol L⁻¹) [1]. These data confirm that the 4-methylphenyl-substituted intermediate holds a distinct position in the antifungal activity landscape that differs from both the 4-fluorophenyl and heteroaryl-substituted analogs [1].

Antifungal Benzothiazole Structure-Activity Relationship

Microwave-Assisted Synthesis Efficiency: Yield and Reaction Time as a Function of Aryl Substituent

The Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazole and aryl aldehydes under microwave irradiation (60 °C, absolute ethanol, catalytic triethylamine) produced the 3-arylpropenenitrile derivatives 5a–5e in 84–96% yield within 4–8 minutes [1]. The reaction time and yield are both substituent-dependent: the 4-fluorophenyl derivative (5d) was obtained in 96% yield after only 4 minutes, while other analogs required 6–8 minutes and gave 84–92% yield [1]. This indicates that the electronic nature of the aryl group directly modulates the condensation kinetics and efficiency—the 4-methylphenyl-bearing compound will have a defined, substituent-specific synthetic profile [1].

Microwave synthesis Knoevenagel condensation Green chemistry

Downstream Pharmacophore Expansion: Differential Anticancer Activity of Fused Heterocycles Derived from Benzothiazole-Acrylonitrile Intermediates

When the benzothiazole-acrylonitrile intermediates 5a–5e were elaborated into pyrido[2,3-d]pyrimidin-4-ones (7a–7e) and pyrrolo[2,1-b][1,3]benzothiazoles (9a–9e), the resulting fused heterocycles displayed cytotoxicity against NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines. Compounds 7a, 7d, 9a, and 9d exhibited cytotoxicity superior to doxorubicin, with the aryl substituent identity retained from the starting intermediate being a critical determinant of the final anticancer potency [1]. This demonstrates that the 4-methylphenyl substituent installed at the propenenitrile stage is conserved through subsequent synthetic steps and irreversibly imprints the biological activity of the final drug-like molecules [1].

Anticancer Pyridopyrimidine Pyrrolobenzothiazole

Defined Application Scenarios for 573929-79-0 Based on Quantified Differentiation Evidence


Microwave-Assisted Library Synthesis of Antimicrobial Pyrido[2,3-d]pyrimidin-4-ones

573929-79-0 serves as the arylidene intermediate for constructing 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via reaction with 6-aminothiouracil under microwave irradiation. The 4-methylphenyl group installed at this intermediate stage dictates the antimicrobial MIC of the final fused pyrimidine product against S. aureus (MIC 8 μmol L⁻¹ for 7a), B. subtilis (MIC 6 μmol L⁻¹ for 7a), and E. coli (MIC 5 μmol L⁻¹ for 7a) [1]. Researchers building focused antimicrobial libraries should procure the 4-methylphenyl analog specifically, as published SAR data show that the aryl substituent identity differentiates compounds with cefotaxime-comparable activity from those with only moderate potency [1].

Synthesis of Pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles with Anticancer Activity

The target compound reacts with benzoyl cyanide under microwave conditions (120 °C, 20–25 min, EtOH/DBU) to yield 1-amino-2-(4-methylphenyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile. This transformation preserves the 4-methylphenyl substituent in the final tetracyclic framework, which has been shown in the analog series to produce cytotoxicity against NCI-H460, HepG2, and HCT-116 cell lines exceeding that of doxorubicin [1]. Medicinal chemistry teams optimizing pyrrolobenzothiazole-based anticancer agents must use the specific 4-methylphenyl propenenitrile starting material, because the aryl group cannot be altered post-cyclization, and the anticancer activity is substituent-dependent [1].

Structure-Activity Relationship (SAR) Studies of Antifungal Benzothiazole Derivatives

Fungal inhibition data for the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile series demonstrate that the aryl substituent determines MIC values against C. albicans (range 10–18 μmol L⁻¹ across analogs) and A. flavus (range 9–14 μmol L⁻¹) [1]. When performing systematic SAR exploration of antifungal benzothiazole derivatives, 573929-79-0 should be included as the specific 4-methylphenyl data point, because replacing it with a different aryl analog (e.g., 4-fluorophenyl or thienyl) shifts the antifungal profile in a non-linear, strain-specific manner that cannot be predicted by computational substitution alone [1].

Green Chemistry Optimization of Knoevenagel Condensation Protocols

The microwave-assisted synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles proceeds with aryl-substituent-dependent efficiency: yields range from 84% to 96% and reaction times from 4 to 8 minutes under identical conditions (60 °C, EtOH/Et₃N, MWI) [1]. Process chemists developing scalable, environmentally benign condensation protocols should use 573929-79-0 as a representative electron-rich aryl substrate to benchmark reaction performance, because its yield-time profile differs from both electron-deficient (4-fluorophenyl, 96%, 4 min) and heteroaryl (thienyl, 92%, 8 min) analogs, making it a critical calibration point for substrate scope evaluation [1].

Quote Request

Request a Quote for (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.